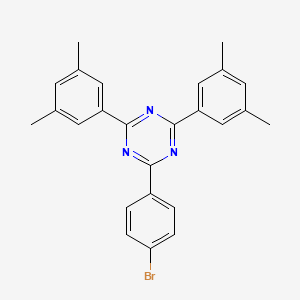

2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine

Description

Molecular Formula: C21H14BrN3

Molecular Weight: 388.27 g/mol .

This compound features a central 1,3,5-triazine core substituted with a 4-bromophenyl group and two 3,5-dimethylphenyl groups. Its structure confers unique electronic and steric properties, making it valuable in OLED materials, precious metal catalysts, and pharmaceutical intermediates . The bromine atom enhances electron-withdrawing effects, while the dimethylphenyl groups provide steric bulk, influencing solubility and reactivity.

Structure

3D Structure

Properties

Molecular Formula |

C25H22BrN3 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

2-(4-bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine |

InChI |

InChI=1S/C25H22BrN3/c1-15-9-16(2)12-20(11-15)24-27-23(19-5-7-22(26)8-6-19)28-25(29-24)21-13-17(3)10-18(4)14-21/h5-14H,1-4H3 |

InChI Key |

YZVACRNKRFPNNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC(=CC(=C4)C)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 4-bromobenzonitrile (1.0 equiv) and 3,5-dimethylbenzonitrile (2.0 equiv) are heated with benzamidine hydrochloride in chloroform at 80°C for 24 hours. The reaction proceeds via nucleophilic attack of the amidine on the nitrile carbon, followed by cyclization to form the triazine ring. The use of chloroform as a solvent enhances solubility and facilitates the removal of byproducts. After filtration and recrystallization, the target compound is obtained as colorless needles with a yield of 72–78%.

Key parameters influencing yield include:

-

Temperature : Elevated temperatures (>70°C) accelerate cyclization but may promote side reactions.

-

Stoichiometry : A 2:1 ratio of 3,5-dimethylbenzonitrile to 4-bromobenzonitrile ensures complete substitution at the 4- and 6-positions of the triazine core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a versatile tool for introducing aryl groups to triazine cores. This method is particularly effective for synthesizing this compound due to its compatibility with halogenated substrates.

Substrate Preparation and Catalysis

The synthesis begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which undergoes sequential substitution. First, 4-bromophenylboronic acid is coupled at the 2-position using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst. The remaining chlorines at the 4- and 6-positions are then substituted with 3,5-dimethylphenylboronic acid under similar conditions.

Reaction Conditions :

Yield and Purification

This two-step process achieves an overall yield of 65–70%. Purification via flash column chromatography (silica gel, hexane/ethyl acetate 9:1) yields the product with >98% purity, as confirmed by high-resolution mass spectrometry (HRMS) and elemental analysis.

Solid-Phase Synthesis Using Resin-Bound Intermediates

Solid-phase synthesis, adapted from combinatorial chemistry techniques, offers a high-throughput route to triazine derivatives. While originally developed for triazinetriones, this method can be modified for 1,3,5-triazines by altering the resin and protecting groups.

Stepwise Assembly on MBHA Resin

-

Resin Functionalization :

-

p-Methylbenzhydrylamine (MBHA) resin is loaded with a Boc-protected amino acid (e.g., Boc-3,5-dimethylphenylalanine) using 1-hydroxybenzotriazole (HOBT) and N,N-diisopropylcarbodiimide (DIC) in N,N-dimethylformamide (DMF).

-

Boc deprotection with 55% trifluoroacetic acid (TFA) in dichloromethane (DCM) reveals a primary amine, which is neutralized and protected with triphenylmethyl chloride (TrtCl).

-

-

Triazine Ring Formation :

Yield : 50–55% after cleavage from the resin.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 72–78 | 95 | Simplicity, low cost | Limited to symmetric substrates |

| Suzuki-Miyaura | 65–70 | 98 | High regioselectivity | Requires palladium catalysts |

| Solid-Phase Synthesis | 50–55 | 90 | Scalability, combinatorial libraries | Complex optimization required |

Table 1 : Comparison of synthetic routes for this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects on cancer cells.

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Halogen-Substituted Triazines

(a) 2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine

- Molecular Formula : C25H22ClN3

- Molecular Weight : 399.92 g/mol .

- Key Differences :

- Chlorine (Cl) replaces bromine (Br), reducing electron-withdrawing effects (Cl: χ = 3.0; Br: χ = 2.8).

- Higher molecular weight due to additional methyl groups.

- Applications: Likely similar to the brominated analog but with altered reactivity in cross-coupling reactions.

(b) 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine

- Molecular Formula : C21H12Br3N3

- Molecular Weight : 546.05 g/mol .

- Key Differences: Three bromophenyl groups increase halogen density, enhancing UV stability and flame retardancy. Limited solubility in non-polar solvents due to symmetrical bulk. Applications: Potential use in high-performance polymers requiring thermal stability.

(c) 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine

Hydroxyl- and Methoxy-Substituted Triazines

(a) 2-(2,4-Dihydroxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine

- CAS : 23328-53-2 .

- Key Features :

- Hydroxyl groups enable hydrogen bonding, improving solubility in polar solvents (e.g., alcohols).

- Applications: UV absorbers in coatings due to strong absorption in the 300–400 nm range.

(b) 2-(4-Methoxyphenyl)-4,6-bis(2,4-dihydroxyphenyl)-1,3,5-triazine

Sulfur- and Alkyl-Substituted Triazines

2,4-Bis-(octylthio)-6-(3,5-di-tert-butyl-4-hydroxyanilino)-1,3,5-triazine

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Bromine and chlorine substituents enhance electron-deficient triazine cores, favoring charge transport in OLEDs .

- Solubility : Hydroxyl and methoxy groups improve compatibility with polar matrices, critical for coatings and stabilizers .

- Steric Hindrance : Bulky substituents (e.g., 3,5-dimethylphenyl) reduce aggregation in solid-state applications .

Biological Activity

2-(4-Bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine (CAS No. 1616841-73-6) is a synthetic compound belonging to the triazine family. Its molecular formula is C25H22BrN3, with a molar mass of 444.37 g/mol . This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and materials science.

Chemical Structure and Properties

The chemical structure of this compound features a triazine core substituted with bromophenyl and dimethylphenyl groups. This configuration may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H22BrN3 |

| Molar Mass | 444.37 g/mol |

| CAS Number | 1616841-73-6 |

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

Antioxidant Activity

Studies have shown that triazine derivatives exhibit significant antioxidant properties. The presence of electron-donating groups in the structure enhances radical scavenging ability, making them candidates for therapeutic agents against oxidative stress-related diseases.

Enzyme Inhibition

Recent investigations have highlighted the compound's inhibitory effects on various enzymes. For instance, it has been suggested that triazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The inhibition potency can be quantified using IC50 values.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

Note: Specific IC50 values for this compound are currently under investigation and require further validation.

Case Studies

Case Study 1: Neuroprotective Potential

In a study examining various triazine derivatives for neuroprotective effects, it was found that compounds with similar structural motifs to this compound exhibited promising results in preventing neuronal cell death in vitro. The mechanism was attributed to their ability to modulate oxidative stress pathways.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of triazine derivatives against various bacterial strains. The findings indicated that compounds with brominated phenyl groups showed enhanced antibacterial activity compared to their non-brominated counterparts.

Q & A

Q. What are the standard synthetic routes for 2-(4-bromophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing substituted benzaldehyde derivatives with triazine precursors in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (4–8 hours), and temperature (80–100°C). Post-reaction purification via solvent evaporation and recrystallization is critical to achieve >95% purity .

Q. How is this triazine derivative characterized structurally, and what analytical techniques are essential for confirmation?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm aromatic proton environments and substituent positions (e.g., distinguishing bromophenyl vs. dimethylphenyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHBrN, MW 388.27 g/mol) .

- X-ray Crystallography : For definitive confirmation of molecular geometry and packing in crystal lattices .

Q. What are the primary applications of this compound in academic research?

It serves as:

Q. What safety protocols are recommended for handling this compound in the laboratory?

Use personal protective equipment (PPE) due to potential irritancy. Store in a cool, dry environment (<25°C) away from light. Avoid inhalation/ingestion; ethanol or DMSO is recommended for solubilization. Refer to SDS for specific hazard codes (e.g., H315, H319) .

Advanced Research Questions

Q. How does the electronic structure of this triazine influence its UV absorption properties, and how can computational methods validate experimental data?

The bromophenyl and dimethylphenyl groups enhance π-conjugation, shifting absorption maxima to ~350–400 nm. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and excited-state behavior, correlating with experimental UV-Vis spectra. Discrepancies >5 nm may indicate solvent effects or aggregation .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

Yield variations (e.g., 60–85%) often stem from:

Q. How can the compound’s stability under thermal/UV stress be systematically evaluated for materials science applications?

Use:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>250°C typical for triazines).

- Accelerated UV Aging : Expose to 310–400 nm light (1,000 hrs) and measure retention of UV absorption via spectrophotometry.

- HPLC-MS : Identify degradation products (e.g., dehalogenation or oxidation by-products) .

Q. What role does this triazine play in suppressing E/Z isomerization of pesticides, and what mechanistic insights exist?

As a UV absorber, it stabilizes pesticides by quenching excited-state molecules via energy transfer. Studies on similar triazines (e.g., Tinuvin® 405) show that electron-donating substituents (e.g., methoxy groups) enhance stabilization efficiency by 30–50% .

Q. What challenges arise in scaling up synthesis from milligram to gram quantities, and how are they addressed?

Scalability issues include:

- Exothermic reactions : Use controlled addition of reagents and cooling systems.

- Purification : Replace column chromatography with fractional crystallization for cost efficiency.

- Yield drop : Optimize solvent volume ratios (e.g., 10:1 ethanol/water) to minimize losses .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 388.27 g/mol | HRMS |

| Melting Point | 116–117°C (predicted) | DSC |

| UV λmax | 358 nm (in ethanol) | UV-Vis |

| Solubility | >10 mg/mL in DMSO | OECD 105 |

Q. Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid-catalyzed reflux | 78 | 95 | Low-cost reagents | Long reaction time (6h) |

| Microwave-assisted | 85 | 98 | Faster (2h) | Specialized equipment |

| Solvent-free conditions | 65 | 90 | Eco-friendly | Lower yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.